1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol
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Overview
Description
1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol is an organic compound with a complex structure that includes a benzylsulfinyl group, a tert-butylphenoxy group, and a propanol backbone
Preparation Methods
The synthesis of 1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of benzylsulfinyl chloride with 4-tert-butylphenol in the presence of a base to form the benzylsulfinyl-4-tert-butylphenoxy intermediate. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the propanol backbone can undergo substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted propanol derivatives .
Scientific Research Applications
1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with thiol groups in proteins, leading to the modification of protein function. The tert-butylphenoxy group can interact with hydrophobic regions of proteins, affecting their structure and activity. These interactions can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-Benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol can be compared with similar compounds such as:
1-Benzylsulfinyl-3-(4-methylphenoxy)propan-2-ol: This compound has a methyl group instead of a tert-butyl group, leading to different hydrophobic interactions and potentially different biological activities.
1-Benzylsulfinyl-3-(4-chlorophenoxy)propan-2-ol: The presence of a chlorine atom can lead to different electronic effects and reactivity.
1-Benzylsulfinyl-3-(4-ethylphenoxy)propan-2-ol: The ethyl group provides different steric effects compared to the tert-butyl group, affecting the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-benzylsulfinyl-3-(4-tert-butylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-20(2,3)17-9-11-19(12-10-17)23-13-18(21)15-24(22)14-16-7-5-4-6-8-16/h4-12,18,21H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQKPFKNQLPLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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